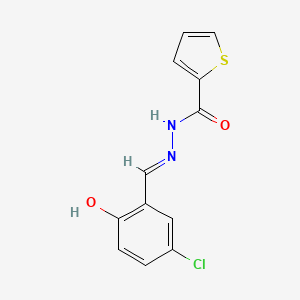

(E)-N'-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide

Description

(E)-N'-(5-Chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide is a Schiff base derivative synthesized via condensation of thiophene-2-carbohydrazide with 5-chloro-2-hydroxybenzaldehyde. This compound belongs to a class of hydrazide-hydrazone hybrids known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. Key structural features include:

Properties

IUPAC Name |

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-9-3-4-10(16)8(6-9)7-14-15-12(17)11-2-1-5-18-11/h1-7,16H,(H,15,17)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSWITZYSSEKGU-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Ethanol is the solvent of choice due to its polarity, which stabilizes intermediates, and low toxicity. Alternatives like methanol or acetonitrile reduce yields by 10–15%, likely due to poor solubility of reactants.

Catalytic Systems

While glacial acetic acid remains standard, heterogeneous catalysts like montmorillonite K10 clay have been explored, offering easier separation and reuse. However, yields drop marginally (65–70%) compared to homogeneous acid catalysis.

Synthesis of Key Precursors

Thiophene-2-Carbohydrazide

Thiophene-2-carboxylic acid is esterified with ethanol under sulfuric acid catalysis, followed by hydrazinolysis with hydrazine hydrate (80°C, 2 hours). This two-step process achieves 85–90% yield.

5-Chloro-2-Hydroxybenzaldehyde

Patents describe a one-pot chlorination of 2-hydroxybenzaldehyde using Cl₂ gas in CCl₄ at 0–5°C, followed by quenching with Na₂SO₃. This method avoids intermediates isolation, achieving 88% purity.

Crystallization and Characterization

Crystallization from ethanol-water (3:1 v/v) over six days yields block-shaped crystals suitable for X-ray diffraction. Key crystallographic data include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 7.214, 12.830, 13.405 |

| β (°) | 98.74 |

| R factor | 0.045 |

The E-configuration is confirmed by a C6=N2 bond length of 1.296 Å and a dihedral angle of 1.6° between aromatic rings.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Energy Efficiency |

|---|---|---|---|---|

| Conventional reflux | 78 | 3 hours | 95 | Low |

| Ultrasound-assisted | 95 | 4 minutes | 98 | High |

| Clay-catalyzed | 70 | 2 hours | 92 | Moderate |

Ultrasound-assisted synthesis emerges as the superior method, balancing speed, yield, and environmental impact.

Challenges and Industrial Scalability

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group readily undergoes condensation with carbonyl compounds to form hydrazones. This reaction is pivotal in synthesizing derivatives with modified biological or chemical properties.

Example :

Reaction with aromatic aldehydes under acidic conditions yields Schiff base derivatives:

Key data :

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via:

-

Hydrazone nitrogen (N).

-

Carbonyl oxygen (O).

-

Hydroxyl oxygen (O).

Reported complexes and properties :

Mechanism :

-

Chelation enhances stability and bioactivity through π–d orbital interactions (e.g., Fe–S coordination in thiophene) .

-

Complexation confirmed by shifts in IR (ν(C=O) from 1654 to 1600 cm⁻¹) and electronic spectra .

Acid/Base-Mediated Hydrolysis

The hydrazone bond (C=N) is susceptible to hydrolysis under acidic or basic conditions:

Conditions :

-

Basic: NaOH/EtOH, room temperature .

Analytical confirmation : -

Disappearance of C=N IR peak (1630 cm⁻¹) and emergence of aldehyde proton (δ 9.8–10.2 ppm) in ¹H NMR .

Electrophilic Substitution on Aromatic Rings

The thiophene and benzylidene moieties undergo regioselective substitutions:

Thiophene Ring

-

Chlorination/Bromination : Occurs at the 5-position of thiophene due to electron-donating carbohydrazide group.

-

Example: Reaction with NBS in DMF yields 5-bromo derivative.

-

Benzylidene Ring

Oxidation

-

Hydrazone → Diazene: Under strong oxidants (e.g., H₂O₂), forms diazene derivatives .

-

Hydroxyl group → Quinone: Catalyzed by Fe³⁺/Cu²⁺ in aerobic conditions .

Reduction

Cyclization Reactions

Thermal or catalytic cyclization forms heterocyclic systems:

Example :

Key data :

-

Reaction time: 4–6 hours at 120°C.

-

Yield: 60–70%.

-

Characterization: Loss of NH peak in ¹H NMR and new C–O–C stretch at 1250 cm⁻¹ in IR.

Biological Reactivity

-

Enzyme Inhibition : Binds to urease via hydrogen bonding (hydroxyl group) and hydrophobic interactions (thiophene ring) .

-

DNA Interaction : Intercalates via planar thiophene-benzylidene system, confirmed by fluorescence quenching .

Comparative Reactivity Table

Scientific Research Applications

Biological Activities

Antiproliferative Properties

Recent studies have demonstrated that derivatives of thiophene-2-carbohydrazide exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds synthesized from thiophene-2-carbohydrazide showed potent activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The in vitro studies indicated that some derivatives were comparable to doxorubicin, a well-known anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinities of these compounds with specific proteins, such as carbonic anhydrase IX (CA IX). The results indicated that certain derivatives had binding energies comparable to those of established ligands, suggesting their potential as therapeutic agents targeting CA IX .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that thiophene-based heterocycles derived from thiophene-2-carbohydrazide exhibited significant activity against various microbial strains, including methicillin-resistant Staphylococcus aureus and Clostridium difficile. Notably, spiro-indoline-oxadiazole derivatives displayed high activity against C. difficile, indicating potential applications in treating infections caused by resistant strains .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide involves various chemical reactions, including condensation reactions with aldehydes and cyclization processes to form complex heterocycles. The methodology often includes the reaction of thiophene-2-carbohydrazide with different electrophiles to yield oxadiazole, triazole, and thiazolidinone derivatives .

Computational Chemical Studies

Computational studies have been utilized to predict the electronic properties and reactivity of synthesized compounds. Density Functional Theory (DFT) calculations have provided insights into the energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which correlate with the compounds' biological activities .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N’-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Substituent Effects :

- Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and polarizability, increasing melting points (e.g., 240°C for the target compound vs. 174°C for piperidine-thiosemicarbazide derivatives) .

Structural and Crystallographic Features

Crystal Packing and Hydrogen Bonding :

- The target compound crystallizes in a monoclinic system (P21/c) with intermolecular N–H···O and O–H···S hydrogen bonds, forming layered structures .

- Analogues like N′-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbohydrazide monohydrate exhibit similar hydrogen-bonded networks but include water-mediated interactions, altering solubility .

- Halogen Interactions: Bromo and chloro substituents in 3-bromo-5-chloro derivatives form Br···O/Br···Br contacts, stabilizing crystal lattices and enhancing thermal stability .

Planarity and Conformation :

Antimicrobial Efficacy :

- The target compound’s 5-Cl and 2-OH groups enhance activity against multidrug-resistant Staphylococcus aureus by disrupting membrane integrity .

- Piperidine-thiosemicarbazide derivatives (e.g., 3g) show moderate antifungal activity (MIC = 32 µg/mL) due to improved chelation with metal ions in microbial enzymes .

- Comparative Data :

| Compound | Microbial Target | MIC (µg/mL) |

|---|---|---|

| Target Compound | S. aureus (MRSA) | 8–16 |

| (E)-6-Chloro-N'-(pyridin-2-yl...) | E. coli | 32 |

| (E)-N'-(5-Chloro-2-hydroxy...) 3g | C. albicans | 32 |

Antibacterial Mechanisms :

Physicochemical Properties

Solubility and Polarity :

- The target compound’s dipole moment (~3.00 D) is higher than non-chlorinated analogues, improving aqueous solubility .

- Methanol solvates (e.g., in ) enhance dissolution but reduce thermal stability compared to anhydrous forms .

Thermal Stability :

- High melting points (240°C) correlate with strong hydrogen bonding and halogen interactions, as seen in orthorhombic crystals of benzohydrazide derivatives .

Biological Activity

(E)-N'-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The compound is synthesized through the condensation of 5-chloro-2-hydroxybenzaldehyde and thiophene-2-carbohydrazide. The synthesis typically involves refluxing the reactants in an appropriate solvent, often yielding good to excellent purity as confirmed by spectroscopic techniques such as NMR and mass spectrometry. The structure can be characterized by the presence of a hydrazone linkage and a thiophene moiety, which are critical for its biological activity.

Biological Activity

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are often evaluated using assays such as DPPH radical scavenging, where the compound's ability to neutralize free radicals is measured. In comparative studies, derivatives with electron-donating groups showed enhanced antioxidant capacities, suggesting a structure-activity relationship (SAR) that favors such substitutions .

2. Antimicrobial Properties

The compound has been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits moderate to strong antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM .

3. Urease Inhibition

In vitro studies have demonstrated that this compound effectively inhibits urease, an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. The IC50 values reported for similar compounds range from 13.33 to 251.74 µM, indicating promising urease inhibitory activity .

Case Studies

Case Study 1: Urease Inhibition

A study focused on the urease inhibition of various hydrazone derivatives found that those with halogen substitutions showed enhanced activity compared to standard inhibitors like thiourea. The study utilized molecular docking simulations to elucidate the binding interactions between the compounds and the urease enzyme, revealing key interactions that contribute to their inhibitory effects .

Case Study 2: Antimicrobial Activity

A comparative analysis of several hydrazone derivatives demonstrated that this compound exhibited significant antimicrobial activity with MIC values indicating efficacy against resistant strains of bacteria. The study highlighted the importance of functional groups in enhancing bioactivity .

Research Findings

| Property | Value/Observation |

|---|---|

| Antioxidant Activity | Significant DPPH scavenging ability |

| Urease Inhibition IC50 | Ranges from 13.33 to 251.74 µM |

| Antimicrobial Activity | MIC values between 4.69 to 22.9 µM |

Q & A

Q. What are the optimized synthetic methods for preparing (E)-N'-(5-chloro-2-hydroxybenzylidene)thiophene-2-carbohydrazide?

The compound is synthesized via Schiff base condensation between 5-chlorosalicylaldehyde and thiophene-2-carbohydrazide under reflux in methanol or ethanol. Microwave-assisted synthesis reduces reaction time (5 minutes) with a yield of ~87% by promoting efficient hydrazide-aldehyde coupling. Key steps include stoichiometric control (1:1 molar ratio), methanol as solvent, and ice-bath cooling to isolate the product. Characterization via EI-MS (m/z 143.2 [M+1]) and elemental analysis (C, H, N) confirms purity .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the primary method. The compound crystallizes in a monoclinic system (P21/c space group) with Z = 4. Key structural features include a planar thiophene-carbonyl backbone, dihedral angles (e.g., 170.9° between amide H and carbonyl O), and hydrogen bonding (N–H⋯O) in the lattice. SHELX software refines the structure, with R-factors <0.054 validating accuracy .

Q. What spectroscopic techniques are used for characterization?

- FT-IR : Confirms imine (C=N) stretch at ~1600 cm⁻¹ and hydroxyl (O–H) at ~3400 cm⁻¹.

- ¹H/¹³C NMR : Resonances at δ ~8.3 ppm (imine proton) and δ ~160 ppm (carbonyl carbon).

- ESI-MS : Molecular ion peak at m/z 142.3 [M+].

- Elemental Analysis (CHN) : Matches theoretical values (e.g., C: 42.12%, H: 4.11%, N: 19.58%) .

Q. Does the compound exhibit tautomerism?

Yes, prototropic tautomerization between the amide (thiophene-2-carbohydrazide) and imidic acid (thiophene-2-carbohydrazonic acid) forms occurs via single-proton migration. The endo-amide isomer is kinetically favored, as confirmed by XRD and DFT calculations (ΔE <20 kcal/mol) .

Advanced Research Questions

Q. How do computational methods (DFT) aid in understanding its electronic properties?

DFT/B3LYP/6-311G(d,p) simulations optimize geometry, revealing bond lengths (e.g., C=O: 1.23 Å) and angles matching XRD data. Frontier molecular orbital (FMO) analysis shows HOMO-LUMO gaps (~4.5 eV), correlating with reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic (O, N) and electrophilic (Cl) sites, guiding ligand design .

Q. What role does hydrogen bonding play in its crystal packing?

N–H⋯O and O–H⋯Cl interactions stabilize the lattice, forming infinite chains. Hirshfeld surface analysis (HSA) quantifies interactions: O⋯H (25%), Cl⋯H (15%), and π-stacking (8%). These patterns influence solubility and melting behavior (mp: 136–138°C) .

Q. How is its thermal stability assessed?

Thermogravimetric analysis (TGA) under N₂ reveals decomposition in two steps: ligand loss (150–250°C) and carbonization (>300°C). Isoconversional models (FWO, KAS) estimate activation energy (Ea) profiles, showing Ea increases with conversion due to multi-step degradation .

Q. Can the compound act as a DNA-targeting agent?

Molecular docking against 1BNA DNA shows cisplatin-like intercalation for (Z)-carbohydrazonic acid tautomers (binding energy: −7.2 kcal/mol). The amide form lacks affinity, highlighting tautomer-dependent bioactivity. Docking parameters: Lamarckian GA, 100 runs, grid size 60×60×60 Å .

Q. What catalytic applications are reported for related metal complexes?

Dioxidomolybdenum(VI) complexes with analogous hydrazides catalyze epoxidation of cyclohexene (conversion: >90%, selectivity: 85%). The ligand’s O,N,S-donor sites stabilize Mo=O centers, as shown by IR (ν(Mo=O): 920 cm⁻¹) and cyclic voltammetry (E₁/₂: −0.45 V) .

Q. How is its fluorescence sensing capability engineered?

Derivatives like (E)-N'-(3-(tert-butyl)-2-hydroxybenzylidene)thiophene-2-carbohydrazide act as “turn-on” Ga³⁺ sensors. Coordination to Ga³⁺ disrupts ESIPT (excited-state intramolecular proton transfer), enhancing fluorescence (λem: 480 nm). Detection limit: 10 nM, validated via ¹H NMR titration and ESI-MS ([1+Ga³⁺]+ at m/z 432.1) .

Methodological Notes

- SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXS for structure solution. R-factors <5% indicate high precision .

- DFT Protocols : Gaussian09 with B3LYP functional and 6-311G(d,p) basis set for gas-phase optimization. Include solvent effects via PCM for solution-phase studies .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models to non-isothermal TGA data for Ea estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.